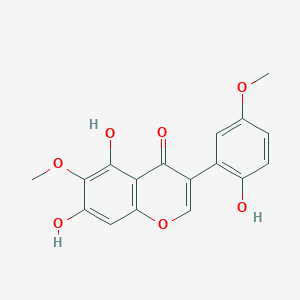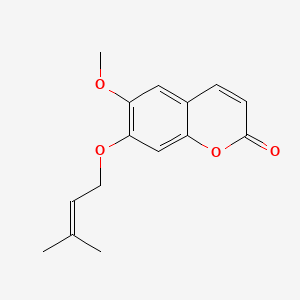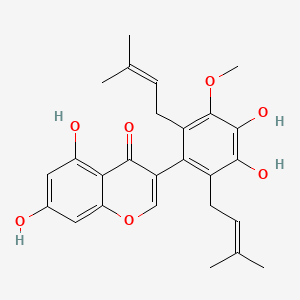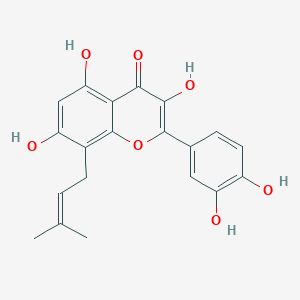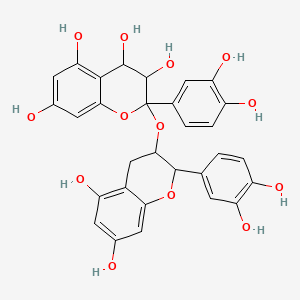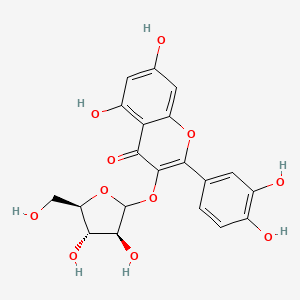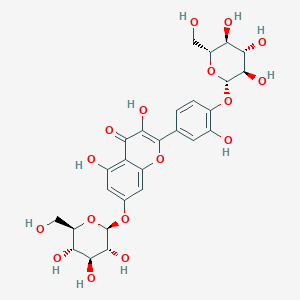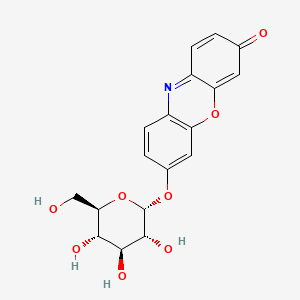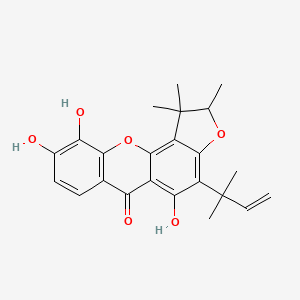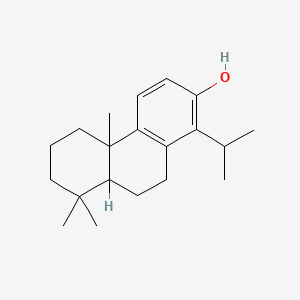
(+)-Totarol
Vue d'ensemble
Description
(+)-Totarol is a diterpenoid.
(+)-Totarol is a natural product found in Cryptomeria japonica, Callitropsis nootkatensis, and other organisms with data available.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Properties
(+)-Totarol has exhibited significant antibacterial and antimicrobial activities, primarily against Gram-positive bacteria. Studies have shown that totarol can inhibit the proliferation of pathogenic bacteria like Mycobacterium tuberculosis and Bacillus subtilis. It does this by perturbing the assembly dynamics of FtsZ, a protein crucial for bacterial cytokinesis. This disruption leads to the inhibition of bacterial cell division, showcasing totarol's potential as a lead compound for developing effective antitubercular drugs (Jaiswal et al., 2007). Additionally, totarol has been found to inhibit multidrug efflux pump activity in Staphylococcus aureus, suggesting its potential as an efflux pump inhibitor and an antistaphylococcal antimicrobial agent (Smith et al., 2007).
Neuroprotective and Anti-stroke Potential
Totarol has demonstrated neuroprotective effects by preventing neuronal death in vitro and ameliorating brain ischemic stroke in vivo. It activates the Akt/HO-1 pathway, reducing oxidative stress and increasing the activities of GSH and SOD, key antioxidants. These actions highlight its potential as a novel activator for neuroprotection against ischemic stroke (Gao et al., 2015).
Interaction with Cell Membranes
(+)-Totarol's interaction with membrane components is of considerable interest due to its potent antioxidant and antibacterial properties. Studies have shown that it integrates into membranes, potentially compromising their functional integrity and contributing to its antibacterial effects. It's situated in the upper region of the membrane, with its hydroxyl group located near the C-3/4 carbon atoms of the phospholipid acyl chain, nearly perpendicular to the phospholipid acyl chain axis. This strategic location might be responsible for its antibacterial effects by disturbing the membrane's functional integrity (Bernabeu et al., 2002).
Impact on Cellular Processes
Totarol's impact on cellular metabolism and various physiological processes has been explored through comprehensive proteomic analyses. In Bacillus subtilis, totarol treatment resulted in metabolic shutdown, repressing major central metabolic dehydrogenases, indicating its effect on cellular respiration and metabolism. This study presents a detailed insight into totarol's mode of action and primary molecular and cellular targets, contributing to our understanding of its antimicrobial mechanism (Reddy et al., 2015).
Potential in Cancer Treatment
Totarol has exhibited selective antitumor effects, particularly in human gastric cancer cells. It induces apoptosis, cell cycle arrest, and inhibits cell migration, suggesting its potential in developing anticancer therapies. This selective cytotoxicity, coupled with its ability to induce profound alterations in cancer cell morphology and suppress wound healing, positions totarol as a promising candidate for cancer treatment (Xu et al., 2019).
Propriétés
IUPAC Name |
4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVDANDJSTYELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859428 | |
| Record name | 14-(Propan-2-yl)podocarpa-8,11,13-trien-13-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Totarol | |
CAS RN |
411239-21-9, 511-15-9 | |
| Record name | 4b,5,6,7,8,8a,9,10-Octahydro-4b,8,8-trimethyl-1-(1-methylethyl)-2-phenanthrenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=411239-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Totarol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



